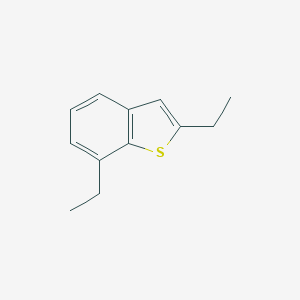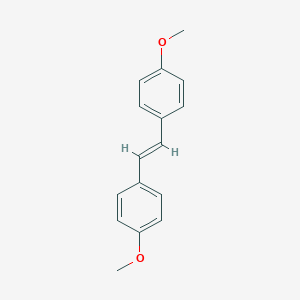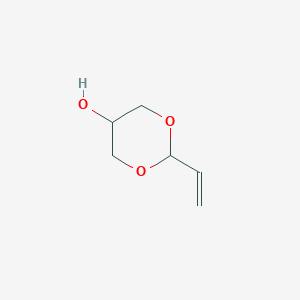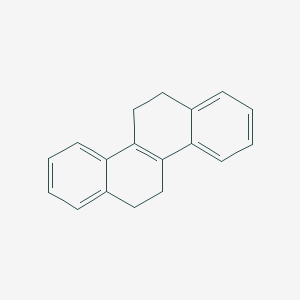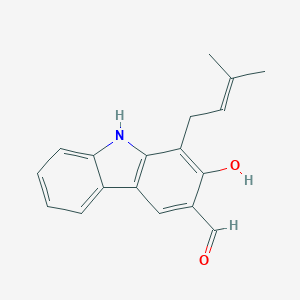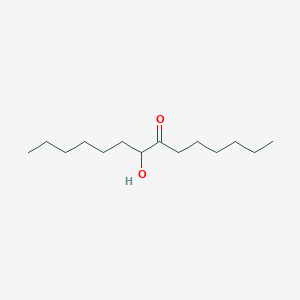
8-Hydroxytetradecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxytetradecan-7-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that belongs to the class of aliphatic compounds and has a molecular formula of C14H28O2. The compound is synthesized using a variety of methods and has been found to have numerous biochemical and physiological effects. In
作用機序
The mechanism of action of 8-Hydroxytetradecan-7-one is not fully understood. However, it is believed to act as a competitive inhibitor of fatty acid hydroxylase. This inhibition leads to an accumulation of fatty acids in the cell, which can have various effects on cellular function and metabolism.
生化学的および生理学的効果
Research has shown that 8-Hydroxytetradecan-7-one has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Other studies have shown that 8-Hydroxytetradecan-7-one can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
実験室実験の利点と制限
One of the significant advantages of using 8-Hydroxytetradecan-7-one in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a promising candidate for developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Hydroxytetradecan-7-one is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 8-Hydroxytetradecan-7-one. One of the most promising areas of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further investigation is needed to understand the mechanism of action of the compound fully. This understanding could lead to the development of new treatments for metabolic disorders and other diseases. Finally, research is needed to determine the safety and efficacy of 8-Hydroxytetradecan-7-one in human trials.
Conclusion
In conclusion, 8-Hydroxytetradecan-7-one is a synthetic compound that has numerous scientific research applications. The compound is relatively easy to synthesize and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound shows promise as a potential treatment for cancer and metabolic disorders. Further research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in human trials.
合成法
There are several methods for synthesizing 8-Hydroxytetradecan-7-one, including the reaction of 1-bromotetradecane with copper(I) oxide and oxygen gas, as well as the reaction of tetradecanoic acid with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 1-bromotetradecane with sodium hydroxide and hydrogen peroxide. The synthesis method used depends on the desired purity and yield of the compound.
科学的研究の応用
8-Hydroxytetradecan-7-one has been found to have numerous scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as a substrate for the enzyme fatty acid hydroxylase. This enzyme plays a crucial role in the metabolism of lipids and is essential for maintaining proper cellular function. Additionally, 8-Hydroxytetradecan-7-one has been used in studies investigating the role of lipids in the development of various diseases, including cancer and metabolic disorders.
特性
CAS番号 |
18229-17-9 |
|---|---|
製品名 |
8-Hydroxytetradecan-7-one |
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
8-hydroxytetradecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
InChIキー |
PQESRTWBQJRGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)CCCCCC)O |
正規SMILES |
CCCCCCC(C(=O)CCCCCC)O |
その他のCAS番号 |
18229-17-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



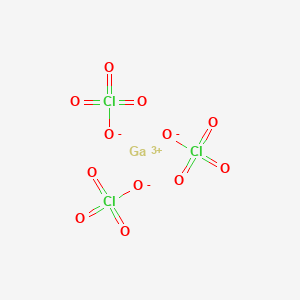
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
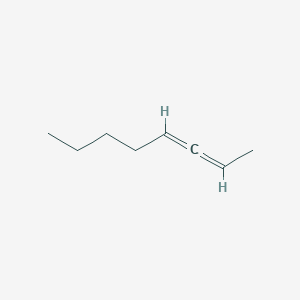
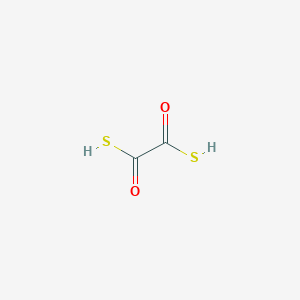
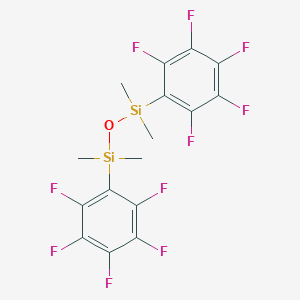
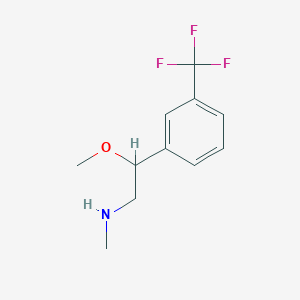
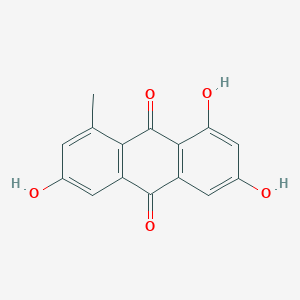
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
